4-((4-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((4-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromobenzylidene group, a tolyl group, and a triazole ring with a thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 4-bromobenzaldehyde with 3-(m-tolyl)-1H-1,2,4-triazole-5-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzylidene group to a benzyl group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its triazole ring is known for its biological activity, making it a candidate for drug development.
Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-((4-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The bromobenzylidene group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((4-Fluorobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((4-Methylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
4-((4-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of the bromobenzylidene group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs with different substituents.
Properties
CAS No. |
478256-00-7 |
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Molecular Formula |
C16H13BrN4S |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13BrN4S/c1-11-3-2-4-13(9-11)15-19-20-16(22)21(15)18-10-12-5-7-14(17)8-6-12/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
XAPPHSXAHBGMSJ-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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